molecular formula C14H11NOS B1267060 2-(2-Benzothiazolyl)-5-methylphenol CAS No. 56048-54-5

2-(2-Benzothiazolyl)-5-methylphenol

Cat. No.: B1267060
CAS No.: 56048-54-5
M. Wt: 241.31 g/mol
InChI Key: DILRSGGQTSJRST-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolyl)-5-methylphenol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a benzothiazole moiety substituted at the second position with a phenol group and a methyl group at the fifth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Scientific Research Applications

2-(2-Benzothiazolyl)-5-methylphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials.

Safety and Hazards

While specific safety and hazards information for “2-(2-Benzothiazolyl)-5-methylphenol” is not available, it’s important to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds and to wear protective gloves . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Benzothiazoles are attracting great interest from researchers for drug design due to their high biological and pharmacological activity . The development of new synthetic processes is one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminothiophenol with 2-hydroxy-5-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of benzothiazole derivatives, including this compound, can be achieved through continuous flow processes. These processes often involve the use of automated reactors and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of benzothiazoles .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzothiazolyl)-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Benzothiazolyl)-5-methylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzothiazolyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fifth position enhances its lipophilicity and may influence its interaction with biological targets, making it a compound of interest in various research fields .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILRSGGQTSJRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292542
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56048-54-5
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56048-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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